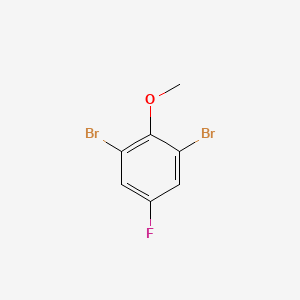

1,3-Dibromo-5-fluoro-2-methoxybenzene

Vue d'ensemble

Description

The compound 1,3-Dibromo-5-fluoro-2-methoxybenzene is a halogenated aromatic compound that includes bromine, fluorine, and a methoxy group attached to a benzene ring. While the provided papers do not directly discuss this compound, they offer insights into the structural characteristics of related fluoroaromatic and methoxybenzene derivatives. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with significant C–H⋯F–C hydrogen bonding and short F⋯F separations, suggesting that similar interactions might be present in 1,3-Dibromo-5-fluoro-2-methoxybenzene due to the presence of fluorine atoms . Additionally, the structures of various substituted methoxybenzenes indicate that the presence of methoxy groups can lead to planar molecules or cause steric hindrance, affecting the overall molecular conformation .

Synthesis Analysis

The synthesis of 1,3-Dibromo-5-fluoro-2-methoxybenzene would likely involve the bromination of a pre-existing fluoro-methoxybenzene or the introduction of a methoxy group into a dibromo-fluorobenzene. The papers do not provide a direct synthesis route for this compound, but understanding the reactivity of similar compounds can guide the synthesis process. For example, the presence of electron-withdrawing groups such as nitro in methoxybenzenes can influence reactivity and the outcome of substitution reactions .

Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-fluoro-2-methoxybenzene can be inferred to some extent from the related compounds discussed in the papers. The fluorine atoms are likely to engage in weak hydrogen bonding, affecting the crystal packing and possibly the reactivity of the compound . The methoxy group's position on the benzene ring can influence the planarity of the molecule and its intermolecular interactions, as seen in the reported methoxybenzenes .

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of 1,3-Dibromo-5-fluoro-2-methoxybenzene specifically, they do provide insight into the reactivity patterns of fluoroaromatic and methoxybenzene compounds. The presence of halogens and methoxy groups can activate the benzene ring towards nucleophilic substitution reactions. The electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the methoxy group will influence the compound's reactivity in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-5-fluoro-2-methoxybenzene can be partially deduced from the properties of related compounds. The presence of halogens is likely to increase the density and boiling point compared to unsubstituted benzene. The methoxy group may contribute to the solubility of the compound in organic solvents. Intermolecular interactions such as hydrogen bonding and van der Waals forces, as observed in the crystal structure of 1,2,3,5-tetrafluorobenzene, will also play a role in determining the melting point and solubility .

Applications De Recherche Scientifique

Synthesis and Material Science

1,3-Dibromo-5-fluoro-2-methoxybenzene is used in the synthesis of various copolymers and materials. For instance, it plays a role in the creation of fluorene-based copolymers, which demonstrate significant photoluminescence and electroluminescence properties, making them suitable for applications in light-emitting devices (Cho et al., 2002).

Chemical Synthesis

This compound also finds applications in the field of chemical synthesis. It acts as a precursor for various organic transformations, particularly in reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Organic Electronics

In the domain of organic electronics, 1,3-Dibromo-5-fluoro-2-methoxybenzene is utilized in synthesizing specific chromophores and compounds. For example, its derivatives are used in synthesizing a hexameric pyrene-fluorene chromophore, which exhibits promising spectral properties for potential use in optoelectronic devices (Alidağı et al., 2014).

Spectroscopy and Crystallography

The compound is also significant in spectroscopy and crystallography research. Studies involve understanding its crystal structure and intermolecular interactions, which can provide valuable insights for designing materials with specific properties (Misquitta et al., 2008).

Organic Chemistry Research

Moreover, it is employed in organic chemistry research for developing methods for site-selective cross-coupling reactions. This is crucial for the synthesis of complex organic molecules and materials (Sharif et al., 2013).

Polymer Science

Additionally, 1,3-Dibromo-5-fluoro-2-methoxybenzene is used in polymer science, particularly in the synthesis of conjugated polymers with potential applications in electronic and photonic devices (Toyota et al., 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 1,3-Dibromo-5-fluoro-2-methoxybenzene is also dependent on the specific reactions it is involved in. and nucleophilic substitution.

Pharmacokinetics

Its molecular weight of 28392 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-Dibromo-5-fluoro-2-methoxybenzene. For instance, it should be stored in a dry room at normal temperature to maintain its stability . Additionally, safety precautions suggest avoiding formation of dust and aerosols , indicating that its physical form and the presence of other substances in its environment can affect its behavior.

Propriétés

IUPAC Name |

1,3-dibromo-5-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAXMVDRHMXZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378803 | |

| Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-fluoro-2-methoxybenzene | |

CAS RN |

443-41-4 | |

| Record name | 1,3-Dibromo-5-fluoro-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dibromo-5-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,3-dibromo-5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

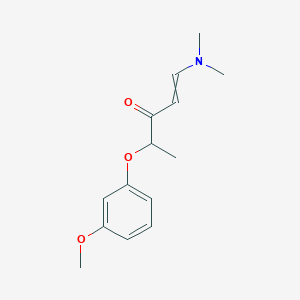

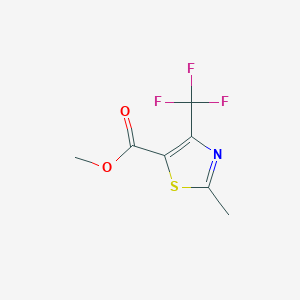

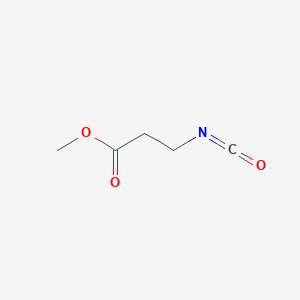

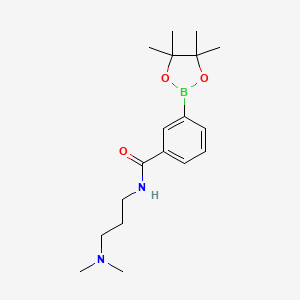

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.